Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate

Physicochemical profiling Membrane permeability Prodrug design

Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate (CAS 620101-29-3; MW 307.35 g/mol; C₁₈H₁₇N₃O₂) is a synthetic quinazoline derivative bearing a glycine methyl ester side chain at the 2-position and a 6-methyl-4-phenyl substitution pattern on the quinazoline core. It is catalogued as a screening compound within the InterBioScreen bioactive collection (ID: BB_SC-0589) and is listed across multiple vendor libraries under identifiers including STK802061, VS-02766, and NCGC00313838-01.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 620101-29-3
Cat. No. B2625222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate
CAS620101-29-3
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)OC
InChIInChI=1S/C18H17N3O2/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)21-18(20-15)19-11-16(22)23-2/h3-10H,11H2,1-2H3,(H,19,20,21)
InChIKeySMYUBBTWFJSEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate (CAS 620101-29-3): Compound Class and Core Characteristics for Procurement Decision-Making


Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate (CAS 620101-29-3; MW 307.35 g/mol; C₁₈H₁₇N₃O₂) is a synthetic quinazoline derivative bearing a glycine methyl ester side chain at the 2-position and a 6-methyl-4-phenyl substitution pattern on the quinazoline core . It is catalogued as a screening compound within the InterBioScreen bioactive collection (ID: BB_SC-0589) and is listed across multiple vendor libraries under identifiers including STK802061, VS-02766, and NCGC00313838-01 [1]. The compound functions as a methyl ester prodrug form of the corresponding free carboxylic acid, 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid (CAS 333749-21-6), a structural motif that appears in patents describing aminoquinazoline kinase inhibitor prodrugs [2]. Its computed physicochemical profile (XlogP = 3.9, tPSA = 64.1 Ų) positions it as a moderately lipophilic, rule-of-five compliant small molecule suitable for cell-based screening and medicinal chemistry elaboration .

Why the Methyl Ester of 2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetate Cannot Be Interchanged with the Free Carboxylic Acid or Bulkier Ester Analogs


Substituting Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate with its closest structural analogs—the free carboxylic acid (CAS 333749-21-6) or the isopropyl ester (CAS 620101-31-7)—introduces quantifiable changes in lipophilicity, hydrogen-bond donor count, and steric volume that directly impact membrane permeability, intracellular target engagement, and assay compatibility. The methyl ester exhibits an XlogP of 3.9 with a single H-bond donor, whereas the free acid carries a second ionizable H-bond donor and a substantially lower LogD₇.₄ of 0.47, predicting a >10-fold difference in passive membrane flux based on established LogD–permeability correlations [1]. Conversely, the isopropyl ester (MW 335.4) introduces additional steric bulk at the ester position that may alter binding pocket accommodation relative to the methyl ester, particularly in kinase ATP-site contexts where the glycine linker orientation is critical . These physicochemical distinctions mean that biological activity observed for one ester homolog cannot be assumed transferable to another without explicit comparative data.

Quantitative Differentiation Evidence: Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate vs. Closest Analogs and In-Class Candidates


Lipophilicity and Predicted Membrane Permeability: Methyl Ester vs. Free Carboxylic Acid

The methyl ester (target compound) exhibits an XlogP of 3.9 and possesses a single hydrogen-bond donor (HBD = 1), whereas the free carboxylic acid analog (CAS 333749-21-6) displays a LogP of 3.06 and a LogD₇.₄ of 0.47 with two HBDs [1]. This difference of approximately one log unit in lipophilicity, combined with the elimination of the carboxylic acid HBD, is consistent with established physicochemical models predicting a 5- to 15-fold enhancement in passive membrane permeability for the methyl ester relative to the free acid at physiological pH [2]. For cell-based assays, this translates to higher intracellular exposure at equimolar extracellular concentrations, making the methyl ester the preferred form for phenotypic screening where target engagement occurs in the cytoplasmic or nuclear compartment.

Physicochemical profiling Membrane permeability Prodrug design

Enzyme Inhibition Profile of the Free Acid Form: Activity Baselines for Kallikrein-7 and Importin Subunit Alpha-1

The free carboxylic acid form of the compound (CAS 333749-21-6; BDBM74788) has been evaluated in high-throughput screening assays deposited in BindingDB and PubChem BioAssay. Against human Kallikrein-7 (KLK7), it exhibited an EC₅₀ of 1.45 × 10⁴ nM (14.5 μM) in a FRET-based biochemical assay. Against human Importin subunit alpha-1, a counterscreen FRET assay yielded an EC₅₀ of 4.79 × 10⁴ nM (47.9 μM) [1]. These values establish a quantitative activity baseline for the quinazoline-glycine scaffold. The methyl ester is expected to modulate intracellular targets at lower nominal media concentrations due to enhanced permeability, though direct ester-specific potency data await generation [2]. Note: These are the only publicly available target-specific quantitative activity data for this chemotype series; no direct methyl-ester-specific IC₅₀/EC₅₀ data have been published in peer-reviewed journals as of the search date.

Serine protease inhibition Kallikrein-7 Nuclear import inhibition

Steric Differentiation: Methyl Ester vs. Isopropyl Ester at the Glycine Side Chain

The methyl ester (MW 307.35; C₁₈H₁₇N₃O₂) and the isopropyl ester analog (CAS 620101-31-7; MW 335.4; C₂₀H₂₁N₃O₂) differ by 28 Da and two additional methylene units at the ester position . This steric increment is significant in the context of the glycine linker region, which in related 4-phenylquinazoline kinase inhibitors (e.g., the BMS-833923 series) has been shown to influence the dihedral angle between the quinazoline core and the pendant aromatic group, directly affecting ATP-site complementarity . The methyl ester provides the minimal steric footprint at this position, making it the most conservative choice for initial SAR exploration where the ester is intended as a hydrolytically labile prodrug moiety rather than a pharmacophoric element. The isopropyl ester's increased bulk may sterically hinder esterase-mediated hydrolysis, potentially altering the rate of intracellular conversion to the active free acid .

Steric optimization Kinase inhibitor design Structure–activity relationship

Vendor Purity Specification: 98% Guaranteed Purity from Commercial Suppliers

The target compound is commercially available with a guaranteed purity specification of 98% from at least one established vendor (Leyan, product 1432379) . This exceeds the typical screening library purity range of 92–98% reported for the broader InterBioScreen collection [1]. The compound is also listed in the InterBioScreen bioactive compound (BIO) collection, a library used in published virtual screening campaigns against SARS-CoV-2, prostate cancer, and EGFR targets, where compound integrity and structural verification by NMR (300–500 MHz) and mass spectrometry are standard [1][2]. For procurement decisions, the availability of 98% pure material from a verified supplier reduces the need for in-house repurification prior to dose-response assays, saving approximately 1–2 working days of preparative HPLC time compared to sourcing from libraries with lower typical purity.

Compound procurement Purity specification Screening library quality

6-Methyl Substituent Differentiation: Impact on Quinazoline Core Electronics vs. 6-H and 6-Halogen Analogs

The 6-methyl substituent on the quinazoline core differentiates this compound from the unsubstituted (6-H) and 6-halogen (Cl, Br) analogs within the 4-phenylquinazoline series. In the extensively characterized 4-(phenylamino)quinazoline EGFR inhibitor class, the 6-position substituent modulates the electron density of the quinazoline ring, directly affecting the strength of the N1–hinge hydrogen bond in the kinase ATP pocket [1]. 6-Methyl is electron-donating (+I effect), which increases quinazoline N1 basicity relative to 6-H, while 6-Cl and 6-Br are electron-withdrawing, decreasing N1 basicity. Literature on EGFR inhibitors (e.g., gefitinib and erlotinib analogs) demonstrates that 6-substituent choice can shift IC₅₀ values by 5- to 50-fold depending on the kinase target [1][2]. The 6-methyl group thus confers a distinct electronic profile compared to 6-halogenated analogs available from the same InterBioScreen library, making it specifically suitable for targets where enhanced hinge-binding affinity is desired .

Quinazoline SAR EGFR kinase Electronic effects

Optimal Procurement and Application Scenarios for Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate Based on Quantitative Differentiation Evidence


Cell-Based Phenotypic Screening Requiring Intracellular Target Engagement

When designing cell-based assays where the quinazoline-glycine scaffold must traverse the plasma membrane to engage cytoplasmic or nuclear targets (e.g., kinases, importins), the methyl ester is the preferred procurement choice over the free carboxylic acid. The XlogP of 3.9 and single H-bond donor predict 5–15× greater passive permeability compared to the acid form (LogD₇.₄ = 0.47), reducing the risk of false-negative results due to poor cellular uptake at screening concentrations . Researchers should procure the 98% purity grade (Leyan product 1432379) to minimize impurity-related cytotoxicity artifacts in cell viability readouts .

Kinase Inhibitor SAR Exploration with a Minimal-Steric Prodrug Handle

For medicinal chemistry programs investigating 4-phenylquinazoline kinase inhibitors, the methyl ester provides the smallest possible prodrug moiety at the glycine linker position. This allows SAR exploration of the quinazoline core and phenyl substituents without confounding steric effects from bulkier esters. The 6-methyl substituent further differentiates the scaffold electronically from 6-halogen analogs, making this compound particularly suitable for kinase targets where enhanced N1 hinge binding is hypothesized [1]. Pair with the free acid form (CAS 333749-21-6) as a control to deconvolute permeability-driven vs. intrinsic potency effects.

High-Throughput Screening Library Enrichment for Novel Target Deorphanization

The compound's presence in the InterBioScreen bioactive collection, combined with its rule-of-five compliance and multiple vendor sourcing options, makes it suitable for inclusion in diversity-oriented HTS libraries targeting understudied kinases, proteases (e.g., kallikrein family), or epigenetic readers. The free acid's demonstrated albeit modest activity against KLK7 (EC₅₀ = 14.5 μM) provides a preliminary target-class hypothesis that can be tested with the methyl ester form in follow-up concentration-response assays [2].

Analytical Reference Standard for Quinazoline-Glycine Ester Method Development

With a vendor-certified purity of 98% and full NMR characterization (available via SpectraBase and InterBioScreen quality control documentation), this compound can serve as an analytical reference standard for LC-MS method development targeting quinazoline-glycine ester metabolites or synthetic intermediates. Its distinct retention time (driven by XlogP = 3.9) and characteristic [M+H]⁺ ion at m/z 308.14 provide reliable benchmarks for quantitative bioanalytical workflows .

Quote Request

Request a Quote for Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.